![molecular formula C26H24F2N4O4S2 B2522286 N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide CAS No. 690249-51-5](/img/structure/B2522286.png)
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
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Overview
Description
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C26H24F2N4O4S2 and its molecular weight is 558.62. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives synthesized by Babu, Srinivasulu, and Kotakadi (2015) highlighted their potential antimicrobial activity. These compounds were synthesized through a series of reactions involving cyclization, treatment with piperazine, and various substitutions to achieve structures with significant in vitro antibacterial and antifungal activities (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
Anticancer Properties
Solomon, Pundir, and Lee (2019) developed 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach to enhance anticancer activities. Among the synthesized compounds, one in particular demonstrated significant efficacy against various cancer cells, indicating the potential of structurally similar compounds in cancer therapy (Solomon, V., Pundir, Sheetal, & Lee, Hoyun, 2019).
Biological Process Modulation
The study by Cummins, Salphati, Reid, and Benet (2003) on the modulation of intestinal CYP3A metabolism by P-Glycoprotein using compounds including a peptidomimetic cysteine protease inhibitor demonstrates the utility of chemical compounds in studying and potentially modulating biological pathways. This research provides insight into the complex interactions between drug metabolism and transport mechanisms within the body (Cummins, C., Salphati, L., Reid, M. J., & Benet, L., 2003).
Mechanism of Action
Target of Action
The compound appears to contain a difluoromethylsulfonylphenyl group, which is often involved in difluoromethylation processes . Difluoromethylation is a type of chemical reaction that introduces a difluoromethyl group into a molecule, which can significantly alter the molecule’s properties and reactivity . This suggests that the compound might interact with molecules that are susceptible to difluoromethylation.
Mode of Action
Based on the presence of the difluoromethylsulfonylphenyl group, it’s possible that the compound could act as a difluoromethylating agent, introducing a difluoromethyl group into target molecules .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Difluoromethylation reactions are known to be involved in a wide range of biochemical processes, including the modification of proteins and other biomolecules .
properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O4S2/c27-25(28)38(35,36)19-7-3-6-18(16-19)29-26(37)31-13-10-30(11-14-31)12-15-32-23(33)20-8-1-4-17-5-2-9-21(22(17)20)24(32)34/h1-9,16,25H,10-15H2,(H,29,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUKTXEYAMDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC(=CC=C5)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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